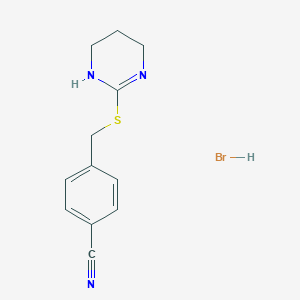![molecular formula C10H14N4O B2942907 N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide CAS No. 2194024-55-8](/img/structure/B2942907.png)
N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide, also known as CTZ, is a chemical compound that has been extensively studied for its potential use in scientific research. CTZ is a small molecule that can be synthesized using various methods and has shown promising results in various applications, including biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide is not fully understood, but it is believed to act as a small molecule inhibitor of protein-protein interactions. N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide can bind to specific sites on proteins, disrupting their interactions and inhibiting their activity. This can lead to various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the modulation of cellular signaling pathways. N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide can inhibit the activity of caspases, which are involved in apoptosis, leading to cell death. N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide can also modulate cellular signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide has several advantages for lab experiments, including its small size, ease of synthesis, and potential for use in drug discovery. N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide can be synthesized using various methods, and its small size allows it to penetrate cells and interact with proteins. However, N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide, including the identification of new protein targets, the development of new drug candidates, and the exploration of its potential use in disease treatment. N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide can be used to identify new protein targets and develop new drug candidates, which can be used to treat various diseases. Moreover, further studies are needed to fully understand the mechanism of action of N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide and its potential toxicity.
Métodos De Síntesis
N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide can be synthesized using various methods, including the reaction of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde with propargylamine. The reaction can be carried out in the presence of a catalyst, such as copper (I) iodide, and a solvent, such as acetonitrile. The resulting product can be purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide has been used in various scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and drug discovery. N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide can act as a small molecule inhibitor of protein-protein interactions, which are essential for various cellular processes. N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide has also been shown to inhibit the activity of enzymes, such as caspases, which are involved in apoptosis. Moreover, N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide has been used in drug discovery to identify potential drug targets and develop new drug candidates.
Propiedades
IUPAC Name |
N-[(1-cyclobutyltriazol-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-2-10(15)11-6-8-7-14(13-12-8)9-4-3-5-9/h2,7,9H,1,3-6H2,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDVOSFVMMEMMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CN(N=N1)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-1H-indol-3-ylmethylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide](/img/structure/B2942829.png)
![Methyl 2-[1-adamantylcarbamoyl(methyl)amino]acetate](/img/structure/B2942831.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid](/img/no-structure.png)
![3-[2-(3,4-Dimethylphenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-3-yl]-1-methylimidazolidine-2,4-dione](/img/structure/B2942834.png)

![(1-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropyl) methanamine hydrochloride](/img/structure/B2942836.png)
![2,2'-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diyl)bis(azanediyl))diethanol](/img/structure/B2942839.png)
![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2942840.png)

![N-(2,5-dimethoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2942844.png)
![N-(2,4-dimethoxyphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2942846.png)
